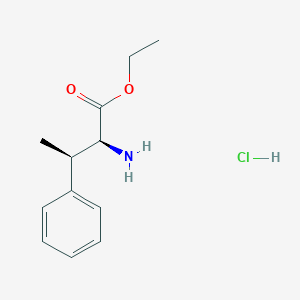

(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is a chemical compound with the molecular formula C12H17NO2.ClH. It is a derivative of 2-amino-3-phenylbutanoic acid, where the carboxylic acid group is esterified with ethanol and further converted to its hydrochloride salt form. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with (2S,3R)-2-amino-3-phenyl-butyric acid.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ethyl ester.

Hydrochloride Formation: The ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production involves scaling up the above synthetic route with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: (2S,3R)-2-amino-3-phenyl-butyric acid amine oxide.

Reduction: (2S,3R)-2-amino-3-phenyl-butyric acid ethyl alcohol.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is used in various scientific research fields:

Chemistry: As a building block in organic synthesis and a reagent in chemical reactions.

Biology: Studying the biological activity of phenyl-containing compounds.

Medicine: Investigating potential therapeutic applications, such as enzyme inhibitors.

Industry: Developing new materials and pharmaceuticals.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of an enzyme, thereby modulating its activity. The exact mechanism depends on the biological context and the specific enzyme or receptor involved.

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-phenyl-butyric acid: The parent compound without the ester group.

Ethyl 2-amino-3-phenylbutanoate: The ester without the hydrochloride salt.

Other amino acid derivatives: Compounds with similar amino acid structures.

Uniqueness: (2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is unique due to its specific stereochemistry (2S,3R configuration) and the presence of both the amino and ester functional groups, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride, commonly referred to as ethyl (2S)-2-amino-3-phenylbutanoate hydrochloride, is an amino acid derivative with significant biological activities. This compound has garnered attention in various fields, including pharmacology and neurobiology, for its potential therapeutic applications.

- Molecular Formula : C₁₂H₁₈ClNO₂

- Molecular Weight : 243.73 g/mol

- IUPAC Name : Ethyl (2S)-2-amino-4-phenylbutanoate; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate neurotransmitter release and receptor activity, particularly in the context of:

- Neurotransmitter Modulation : The compound exhibits potential antidepressant-like effects by influencing serotonin and norepinephrine pathways.

- GABAergic Activity : Similar to phenibut, it may exhibit GABA-mimetic properties, potentially enhancing inhibitory neurotransmission .

Biological Activities

- Antidepressant Effects :

- Studies suggest that this compound may have antidepressant-like effects through modulation of neurotransmitter systems. This activity has been linked to its structural similarity with other known antidepressants.

- Neuroprotective Effects :

Comparative Analysis

The unique structure of this compound positions it distinctly among related compounds. Below is a comparison table highlighting similar compounds and their respective biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-Amino-4-phenylbutyric acid | C₁₀H₁₃NO₂ | Lacks ethyl ester functionality | Neuroprotective effects |

| Phenibut | C₁₄H₁₉NO₂ | Contains a phenyl ring; used for anxiety relief | GABA-mimetic properties |

| 4-Amino-3-phenylbutanoic acid | C₁₀H₁₃NO₂ | Similar structure without the ethyl ester | Investigated for neurotransmission roles |

Case Studies and Research Findings

-

Study on Antidepressant Activity :

- A recent study evaluated the antidepressant-like effects of this compound in rodent models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent for mood disorders.

- Neuroprotection Against Oxidative Stress :

Eigenschaften

IUPAC Name |

ethyl (2S,3R)-2-amino-3-phenylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGHXNDPXLTJFF-XQKZEKTMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@H](C)C1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.